Kinase Inhibition Class Potency: Thiadiazol-2-yl Urea Scaffold Demonstrates Nanomolar Cellular Activity in Analogous Series
Although no direct enzymatic or cellular IC50 data are publicly available for CAS 922571-60-6 itself, the closest structurally characterized series—1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives—exhibits potent, tunable anti-CML activity. The lead compound in that series, bearing a 4-trifluoromethylphenyl urea substituent, achieved an IC50 of 0.038 μM against K562 CML cells with minimal toxicity over 72 h [1]. This establishes a quantitative class benchmark: the thiadiazol-2-yl urea core, when equipped with an arylthio group at the 5-position, is capable of single-digit nanomolar cellular potency. The pyridin-3-ylmethylthio group in the target compound introduces a basic heterocycle that may further influence kinase selectivity relative to the pyrimidinylthio series [2].
| Evidence Dimension | Cellular anti-proliferative activity (IC50) against human CML cell line K562 |
|---|---|
| Target Compound Data | Not directly determined in published literature |
| Comparator Or Baseline | 1-(5-((6-((3-morpholinopropyl)amino)pyrimidin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(4-(trifluoromethyl)phenyl)urea (Compound 7): IC50 = 0.038 μM |
| Quantified Difference | Class benchmark: nanomolar potency achievable with core scaffold; target compound potency remains to be experimentally determined |
| Conditions | K562 human CML cell line; 72 h real-time live-cell imaging growth kinetics assay |
Why This Matters
This class-level data indicates that the thiadiazol-2-yl urea scaffold is capable of potent kinase-driven cellular activity, supporting the scientific rationale for selecting CAS 922571-60-6 as a structurally distinct entry point for SAR exploration when pyridinylmethylthio substitution is desired.
- [1] Li W, Chu J, Fan T, et al. Design and synthesis of novel 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives with potent anti-CML activity throughout PI3K/AKT signaling pathway. Bioorg Med Chem Lett. 2019;29(14):1831-1835. View Source
- [2] Use of thiadiazoleurea derivatives. Patent US20070191353A1, 2007. View Source
